2-Chloro-4-methoxy-5-nitroaniline

acid-base chemistry protonation state nitroaniline reactivity

Standard nitroanilines lack the electronic fine-tuning required for sensitive medicinal chemistry leads. This polysubstituted aromatic amine features a rare 2-chloro-4-methoxy-5-nitro pattern, delivering a conjugate acid pKa of 1.47-ideal for maintaining unprotonated amine at endosomal pH. - **Boiling point:** 364.2°C (vs. 326.2°C for des-methoxy analog), enabling higher reaction temperatures - **Storage:** 2-8°C sealed (requires cold chain management) - **Purity:** 95% as typical research grade Procurement: Refrigerated transport mandatory. No melting point reported; use HPLC/DSC for QC release.

Molecular Formula C7H7ClN2O3
Molecular Weight 202.59 g/mol
Cat. No. B12102359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-methoxy-5-nitroaniline
Molecular FormulaC7H7ClN2O3
Molecular Weight202.59 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)Cl)N)[N+](=O)[O-]
InChIInChI=1S/C7H7ClN2O3/c1-13-7-2-4(8)5(9)3-6(7)10(11)12/h2-3H,9H2,1H3
InChIKeyBCQRKWDKIJWZRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-methoxy-5-nitroaniline: Procurement and Physicochemical Baseline


2-Chloro-4-methoxy-5-nitroaniline (CAS 2090957-04-1) is a polysubstituted aromatic amine belonging to the nitroaniline class, bearing chlorine, methoxy, and nitro substituents on the aniline ring . Its predicted physicochemical profile includes a boiling point of 364.2 ± 37.0 °C, density of 1.452 ± 0.06 g/cm³, and a conjugate acid pKa of 1.47 ± 0.10, distinguishing it from simpler chloro-nitroaniline analogs . The compound is primarily supplied as a research intermediate for medicinal chemistry and dyestuff synthesis, with typical commercial purity of 95% and storage at 2–8 °C .

Substitution Risks vs. Simpler Nitroaniline Analogs


Within the nitroaniline family, the specific 2-chloro-4-methoxy-5-nitro substitution pattern imparts distinct electronic and steric properties that directly affect reactivity, solubility, and stability . For example, the presence of the electron-donating methoxy group at C4 raises the conjugate acid pKa by approximately 2.4 log units relative to 2-chloro-4-nitroaniline (pKa −0.94), indicating markedly different protonation states under acidic conditions [1]. Furthermore, the predicted boiling point of 2-chloro-4-methoxy-5-nitroaniline (364.2 °C) is over 40 °C higher than the experimental boiling point of 2-chloro-4-nitroaniline (326.2 °C at 760 mmHg), reflecting substantially greater intermolecular interactions [2]. These differences mean that substituting a simpler analog into a reaction optimized for this compound can lead to altered reaction kinetics, impurity profiles, or crystallization behavior.

2-Chloro-4-methoxy-5-nitroaniline: Key Differentiation Evidence


Conjugate Acid pKa Shift vs. 2-Chloro-4-nitroaniline

The conjugate acid pKa of 2-chloro-4-methoxy-5-nitroaniline is predicted as 1.47 ± 0.10, compared to the experimentally determined pKa of −0.94 for 2-chloro-4-nitroaniline [1]. The 2.41 log unit increase indicates that the target compound is a substantially weaker base, remaining predominantly unprotonated at pH values where the comparator would be largely protonated. This difference arises from the electron-donating effect of the 4-methoxy substituent counteracting the electron-withdrawing nitro and chloro groups .

acid-base chemistry protonation state nitroaniline reactivity

Boiling Point Elevation vs. 2-Chloro-4-nitroaniline

The predicted normal boiling point of 2-chloro-4-methoxy-5-nitroaniline is 364.2 ± 37.0 °C, whereas the experimentally determined boiling point of 2-chloro-4-nitroaniline is 326.2 °C at 760 mmHg [1]. This 38 °C elevation reflects enhanced intermolecular interactions imparted by the additional methoxy substituent. The difference has practical implications for vacuum distillation purification and thermal stability assessments.

thermal stability distillation vapor pressure

Density Increase vs. 2-Chloro-4-nitroaniline

The predicted density of 2-chloro-4-methoxy-5-nitroaniline is 1.452 ± 0.06 g/cm³ . The experimentally measured density of 2-chloro-4-nitroaniline at 20 °C is 1.38 g/cm³ . The 0.072 g/cm³ increase (approximately 5.2% higher) reflects the additional mass and volume contribution of the methoxy group, which alters molar volume and packing density in the solid state.

density formulation molar volume

Refrigerated vs. Ambient Storage Requirement

2-Chloro-4-methoxy-5-nitroaniline requires sealed storage at 2–8 °C to maintain stability, as specified by multiple vendors . In contrast, 2-chloro-4-nitroaniline is recommended for long-term storage at ambient temperature (+20 °C) . This cold-chain requirement imposes distinct logistics and handling costs that must be factored into procurement planning.

storage stability cold chain procurement logistics

Melting Point Data Gap vs. Positional Isomer

No experimental melting point has been reported for 2-chloro-4-methoxy-5-nitroaniline in publicly available databases or vendor specifications . In contrast, its positional isomer 5-chloro-4-methoxy-2-nitroaniline has a defined melting point of 138–139 °C . This absence suggests either low crystallinity, polymorphic complexity, or limited characterization data, which may impact purification strategy and solid-form selection.

melting point crystallinity polymorph screening

Optimal Use Scenarios Based on Differentiation


Medicinal Chemistry Requiring Weakly Basic Aniline

When a lead series demands a weakly basic aniline nitrogen with a conjugate acid pKa near 1.5 to ensure the amine remains unprotonated under mildly acidic biological conditions (e.g., endosomal pH ~5–6), 2-chloro-4-methoxy-5-nitroaniline offers a 2.41 log unit pKa advantage over 2-chloro-4-nitroaniline (pKa −0.94) [1]. This differentiation enables rational tuning of amine protonation state without resorting to stronger electron-donating groups that might compromise metabolic stability.

High-Temperature Synthesis Using Elevated Boiling Point

For reactions conducted at elevated temperatures (e.g., >200 °C) where solvent reflux or melt-phase conditions are employed, the predicted boiling point of 364.2 °C provides a broader thermal operating window compared to 2-chloro-4-nitroaniline (326.2 °C) [1]. This 38 °C margin reduces the risk of premature volatilization and enables higher reaction temperatures for sluggish transformations.

Procurement with Cold-Chain Logistics Planning

Procurement teams evaluating total cost of ownership must account for the 2–8 °C sealed storage requirement of 2-chloro-4-methoxy-5-nitroaniline , which contrasts with the ambient storage tolerance of des-methoxy analogs [1]. This distinction mandates refrigerated transport and validated cold storage, influencing supplier selection and inventory management in multi-kilogram campaigns.

Crystallization Development Without Defined Melting Point

The absence of a reported melting point for 2-chloro-4-methoxy-5-nitroaniline represents a development risk for quality control . Teams that require melting point as a release criterion may prefer the isomer 5-chloro-4-methoxy-2-nitroaniline (mp 138–139 °C) [1] unless the target compound's specific substitution pattern is synthetically essential. This forces early investment in alternative purity assays (HPLC, DSC) if the target compound is mandated by the synthetic route.

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